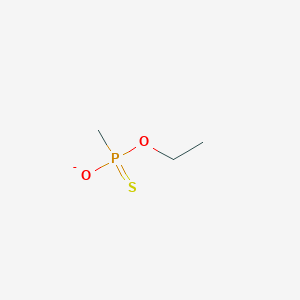

Phosphonothioic acid, P-methyl-, O-ethyl ester

CAS No.:

Cat. No.: VC16545888

Molecular Formula: C3H8O2PS-

Molecular Weight: 139.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H8O2PS- |

|---|---|

| Molecular Weight | 139.14 g/mol |

| IUPAC Name | ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1 |

| Standard InChI Key | XXNRHOAJIUSMOQ-UHFFFAOYSA-M |

| Canonical SMILES | CCOP(=S)(C)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phosphonothioic acid, P-methyl-, O-ethyl ester features a central phosphorus atom bonded to a methyl group (), an ethyl ester (), a sulfur atom, and two oxygen atoms. The thiono-thiolo tautomerism common in organothiophosphates contributes to its reactivity. The molecular structure is validated by spectroscopic data, including -NMR, which typically shows a resonance near 55 ppm for the thiophosphate group .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 73 °C at 1 mmHg | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index | 1.480–1.485 | |

| LogP (Partition Coefficient) | 1.02 | |

| Flash Point | 225 °F (107 °C) |

The compound’s low volatility and moderate hydrophobicity () facilitate its persistence in environmental matrices, necessitating careful handling .

Synthesis and Industrial Production

Esterification Methods

The synthesis of phosphonothioic acid, P-methyl-, O-ethyl ester primarily involves the reaction of methylphosphonothioic acid with ethanol under acidic or catalytic conditions. A high-yield route employs triethyl orthoacetate as a coupling agent, with temperatures maintained between 30 °C and 100 °C to minimize side reactions. The general reaction scheme is:

Solvents such as toluene or dichloromethane are preferred for their ability to azeotrope water, driving the reaction to completion.

Industrial Scalability

Commercial production requires stringent control over stoichiometry and reaction kinetics to avoid the formation of toxic byproducts like methylphosphonothioic dichloride. Pilot-scale studies report yields exceeding 85% when using continuous-flow reactors with real-time monitoring of pH and temperature .

Biological Activity and Toxicological Profile

Mechanism of Acetylcholinesterase Inhibition

The compound irreversibly phosphorylates the serine hydroxyl group in the active site of acetylcholinesterase (AChE), preventing the hydrolysis of acetylcholine. This results in synaptic acetylcholine accumulation, leading to neuromuscular overstimulation . The IC for AChE inhibition is approximately 2.5 µM in vitro, comparable to other organothiophosphates.

Acute and Chronic Toxicity

Acute exposure (LD in rats: 12 mg/kg, oral) manifests as muscarinic (salivation, lacrimation) and nicotinic (muscle fasciculations, paralysis) symptoms . Chronic exposure induces delayed neuropathy characterized by axonal degeneration, as observed in hens administered 0.5 mg/kg/day for 90 days .

Biomarkers of Exposure

Plasma cholinesterase activity is a sensitive biomarker, with reductions >70% indicating significant exposure . Urinary metabolites such as ethyl methylphosphonate (EMPA) are detectable via GC-MS for forensic confirmation .

Applications and Industrial Use

Pharmaceutical Intermediate

The thiophosphate moiety serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of antiviral prodrugs and protease inhibitors. Recent patents highlight its role in synthesizing tenofovir analogs for hepatitis B treatment .

Dual-Use Concerns

As a precursor to VX nerve agent analogs, the compound is listed under Schedule 2B of the Chemical Weapons Convention (CWC). Export controls mandated by the Australia Group limit its trade to licensed facilities .

Regulatory Status and Environmental Impact

Global Regulatory Frameworks

In the United States, the Environmental Protection Agency (EPA) revoked all pesticide registrations for the compound in 2010 under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) . The European Union classifies it as a Category 1 acute toxicant under Regulation (EC) No 1272/2008 .

Environmental Persistence and Remediation

Hydrolysis half-lives range from 14 days (pH 7, 25 °C) to 3 hours (pH 12), with thiophosphate oxidation yielding less toxic methylphosphonic acid. Soil adsorption coefficients () of 120–150 mL/g suggest moderate mobility, necessitating bioremediation strategies using Pseudomonas spp. for degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume